molecular formula C13H10F2O B6373292 3-Fluoro-5-(4-fluoro-3-methylphenyl)phenol CAS No. 1261964-34-4

3-Fluoro-5-(4-fluoro-3-methylphenyl)phenol

Cat. No.: B6373292
CAS No.: 1261964-34-4
M. Wt: 220.21 g/mol
InChI Key: JEOLHLCYGOQXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-(4-fluoro-3-methylphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(4-fluoro-3-methylphenyl)phenol typically involves a multi-step process. One common method includes the following steps:

    Halogenation: Introduction of fluorine atoms into the phenyl ring using fluorinating agents such as elemental fluorine or fluorinating reagents like Selectfluor.

    Methylation: Introduction of a methyl group using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Hydroxylation: Introduction of the hydroxyl group (-OH) using hydroxylating agents like sodium hydroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(4-fluoro-3-methylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: Conversion to quinones or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the phenol group to a corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions where the fluorine atoms or the hydroxyl group can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-Fluoro-5-(4-fluoro-3-methylphenyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(4-fluoro-3-methylphenyl)phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets, making it a valuable compound in drug discovery.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methylphenol
  • 4-Fluoro-3-methylphenylboronic acid
  • 3-Fluoro-5-(4-methoxy-3-methylphenyl)phenol

Uniqueness

3-Fluoro-5-(4-fluoro-3-methylphenyl)phenol is unique due to the specific arrangement of fluorine atoms and the methyl group on the phenyl ring. This unique structure imparts distinct chemical and physical properties, such as increased stability and reactivity, which can be advantageous in various applications compared to its similar compounds.

Properties

IUPAC Name

3-fluoro-5-(4-fluoro-3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c1-8-4-9(2-3-13(8)15)10-5-11(14)7-12(16)6-10/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOLHLCYGOQXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684179
Record name 4',5-Difluoro-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-34-4
Record name 4',5-Difluoro-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.